molecular formula C15H14FNO2 B13352351 N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide

N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide

Cat. No.: B13352351
M. Wt: 259.27 g/mol
InChI Key: IAHWOEJGBHVONK-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, along with a methoxy group at the 2-position of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide typically involves the reaction of 3-fluoro-4-methylaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can serve as a probe or ligand in biochemical assays and studies.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)thiourea
  • 3-fluoro-4-methylphenylboronic acid
  • N-(3,5-dimethoxyphenyl)-N’-(3-fluoro-4-methylphenyl)thiourea

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position of the benzamide moiety differentiates it from other similar compounds and may contribute to its unique reactivity and applications.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H14FNO2/c1-10-7-8-11(9-13(10)16)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18)

InChI Key

IAHWOEJGBHVONK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)F

Origin of Product

United States

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